2-tert-Butoxycarbonylamino-3-nitro-benzoic acid
CAS No.:
Cat. No.: VC13629992
Molecular Formula: C12H14N2O6
Molecular Weight: 282.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14N2O6 |
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Molecular Weight | 282.25 g/mol |
IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid |
Standard InChI | InChI=1S/C12H14N2O6/c1-12(2,3)20-11(17)13-9-7(10(15)16)5-4-6-8(9)14(18)19/h4-6H,1-3H3,(H,13,17)(H,15,16) |
Standard InChI Key | YHVNSQNDUXHQLH-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a benzoic acid backbone with two key functional groups:
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Boc-protected amino group at position 2, providing steric protection and facilitating controlled deprotection in synthetic workflows .
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Nitro group at position 3, introducing electron-withdrawing effects that influence reactivity and intermolecular interactions .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₄N₂O₆ | |
Molecular Weight | 282.25 g/mol | |
XLogP3-AA | 2.4 | |
Topological Polar SA | 121 Ų | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 6 |
Spectral Data
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¹H NMR: Signals include aromatic protons (δ 7.5–8.5 ppm), Boc tert-butyl protons (δ 1.4 ppm), and carboxylic acid protons (broad ~δ 12 ppm) .
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IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch, carboxylic acid and Boc carbonyl) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves sequential functionalization of a benzoic acid precursor:
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Nitration: Introduction of the nitro group to 3-nitrobenzoic acid derivatives under controlled conditions (e.g., HNO₃/H₂SO₄) .
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to protect the amino group .
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Purification: Recrystallization or column chromatography to isolate the final product .
Key Reaction Conditions:
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Boc Protection: Conducted in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C .
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Yield Optimization: Reported yields range from 60–85%, dependent on nitro group positioning and steric effects .
Stability and Reactivity
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Acid Sensitivity: The Boc group is cleavable under acidic conditions (e.g., trifluoroacetic acid), regenerating the free amine .
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Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization .
Applications in Pharmaceutical and Organic Chemistry
Peptide Synthesis
The compound acts as a key building block in peptidomimetics, where the Boc group ensures orthogonal protection during solid-phase peptide synthesis (SPPS) . For example:
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Proteasome Inhibitors: Used in the synthesis of ABZ-Dap(O2(Cbz))-Dap(O1)-Dap(O2)Arg-ANB-NH₂, a selective inhibitor of the human proteasome trypsin subunit .
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Polyethylene Glycol (PEG) Conjugates: Serves as a linker for PEGylation, enhancing drug solubility and stability .
Antitumor Agents
Derivatives of this compound have shown moderate antitumor activity in vitro. For instance:
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Tubulysin Analogues: Structural modifications at the nitro and Boc groups yield compounds with IC₅₀ values of 7.6–11.8 µM against breast cancer cell lines (MDA-MB-231, MCF7) .
Table 2: Biological Activity of Selected Derivatives
Comparative Analysis with Analogues
Structural Analogues
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3-Nitrobenzoic Acid: Lacks the Boc group, increasing reactivity but reducing stability in acidic environments .
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Methyl 2-(Boc-amino)-3-nitrobenzoate: Ester derivative with improved solubility in organic solvents (CAS 57113-90-3) .
Table 3: Comparative Properties
Compound | Solubility (DMF) | Melting Point (°C) |
---|---|---|
2-Boc-amino-3-nitro-benzoic acid | 25 mg/mL | 104–108 |
Methyl ester analogue | >50 mg/mL | 106–110 |
Industrial and Research Significance
Scale-Up Challenges
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Cost of Boc Reagents: Di-tert-butyl dicarbonate contributes significantly to production costs at industrial scales .
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Purification Complexity: Column chromatography is often required to separate regioisomers, impacting throughput .
Future Directions
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